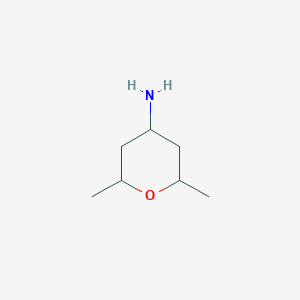

2,6-Dimethyloxan-4-amine

Description

Properties

IUPAC Name |

2,6-dimethyloxan-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-5-3-7(8)4-6(2)9-5/h5-7H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHJTIAGNFALSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(O1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496794-81-1 | |

| Record name | 2,6-dimethyloxan-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2,6-Dimethyloxan-4-amine typically involves the reaction of 2,6-dimethyltetrahydropyran with ammonia. This reaction is carried out under controlled conditions to ensure the formation of the desired amine product . The industrial production of this compound can involve large-scale synthesis methods, including the use of high-purity reagents and specific reaction conditions to achieve high yields and purity levels .

Chemical Reactions Analysis

2,6-Dimethyloxan-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxanone derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Dimethyloxan-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound can be used in the study of biological processes and as a building block for bioactive molecules.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,6-Dimethyloxan-4-amine involves its interaction with specific molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(1-Methoxypropan-2-yl)-2,6-dimethyloxan-4-amine (CAS 1544411-93-9)

- Molecular Formula: C${11}$H${23}$NO$_2$

- Molecular Weight : 201.31 g/mol

- Key Features :

- Additional methoxypropan-2-yl substituent on the amine group.

- Increased lipophilicity compared to the parent 2,6-Dimethyloxan-4-amine due to the ether and branched alkyl chain.

N-(4-Methoxyphenyl)-2,6-dimethyl-1,3-dioxan-4-amine

- Molecular Formula: C${13}$H${19}$NO$_3$ (inferred from )

- Key Features :

- Replaces the oxane ring with a 1,3-dioxane ring, introducing two oxygen atoms.

- Contains a 4-methoxyphenyl substituent on the amine.

- Applications: Dioxane derivatives are noted for roles in pharmaceuticals, including cytotoxic and antimuscarinic agents . This compound’s aromatic substituent may enhance binding to biological targets.

2,6-Dimethyl-4-quinolinamine

- Molecular Formula : C${11}$H${12}$N$_2$ (inferred from )

- Key Features: Quinoline core (a bicyclic aromatic system) instead of oxane. Higher aromaticity and planarity compared to saturated oxane/dioxane analogs.

- Hazards : Exhibits acute toxicity, skin/eye irritation, and respiratory risks, necessitating stringent safety protocols during handling .

Data Table: Comparative Analysis

Research Findings and Key Insights

- Structural Impact on Bioactivity: The 1,3-dioxane derivative () demonstrates broader pharmaceutical utility compared to oxane analogs, likely due to enhanced polarity and hydrogen-bonding capacity from the dioxane oxygen atoms . The quinolinamine’s aromatic structure () correlates with higher toxicity, possibly due to intercalation with biomolecules or metabolic activation .

Synthetic Flexibility :

- Safety Profiles: Oxane/dioxane derivatives exhibit lower acute toxicity compared to aromatic amines like 2,6-dimethyl-4-quinolinamine, making them preferable in drug development .

Biological Activity

2,6-Dimethyloxan-4-amine is an organic compound notable for its potential biological activities, particularly in medicinal chemistry and synthetic applications. This article explores its biological activity, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by an oxane ring structure, which contributes to its reactivity and potential biological interactions. Its molecular formula is CHN, with a molecular weight of approximately 129.2 g/mol. The presence of the amine functional group enhances its ability to participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound can engage in:

- Hydrogen Bonding : The amino group forms hydrogen bonds with biological macromolecules, influencing enzyme activity and receptor binding.

- Electrophilic Addition : The oxane ring can undergo electrophilic addition reactions, which are crucial for modulating biological functions.

These interactions suggest that this compound may have applications in drug design, particularly as a scaffold for developing new therapeutic agents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. For instance:

These findings indicate that modifications to the base structure can enhance antimicrobial efficacy against resistant strains.

Cytotoxicity Studies

Cytotoxicity assessments reveal varying effects depending on the specific derivatives tested:

These results suggest a promising therapeutic window for further exploration of this compound class.

Case Studies

- Synthesis and Evaluation : A study synthesized various derivatives of this compound to evaluate their antimicrobial properties. The research indicated that certain modifications led to enhanced activity against drug-resistant bacterial strains while maintaining low toxicity levels in mammalian cells .

- Structure-Activity Relationship (SAR) : Another investigation focused on the SAR of related compounds. It was found that the introduction of halogen substituents significantly increased antibacterial activity. For example, derivatives with fluorine or chlorine showed improved efficacy against Mycobacterium smegmatis compared to their unsubstituted counterparts .

Q & A

Q. How do hydrogen bonding patterns influence the stability of this compound co-crystals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.